Cupric selenate

crystallography coordination chemistry Jahn–Teller effect

Copper alloy blackening with sulfate-based agents often yields non-uniform, poorly adherent finishes. Cupric selenate eliminates this limitation through controlled surface oxidation unique to the selenate anion. • Produces durable, uniform black patina on Cu and Cu alloys - documented industrial colorant for metal finishing. • Jahn-Teller-active Cu²⁺ center enables reactivity distinct from sulfate analogues, ensuring color consistency. • Also serves as stoichiometric precursor for multiferroic Cu₂OSeO₃, a verified skyrmion-lattice host for spintronics research. Bulk and research quantities available.

Molecular Formula CuH2O4Se
Molecular Weight 208.53 g/mol
CAS No. 15123-69-0
Cat. No. B228449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric selenate
CAS15123-69-0
Molecular FormulaCuH2O4Se
Molecular Weight208.53 g/mol
Structural Identifiers
SMILESO[Se](=O)(=O)O.[Cu]
InChIInChI=1S/Cu.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)
InChIKeyZDEQELUIKMHPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 500 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupric Selenate: Chemical Identity and Properties


Cupric selenate (copper(II) selenate), with the chemical formula CuSeO₄, is the copper(II) salt of selenic acid [1]. It is most commonly available and studied as the pentahydrate, CuSeO₄·5H₂O, which appears as light-blue triclinic crystals [2]. The compound is soluble in water (17.9 g/100 g H₂O at 15°C), soluble in acids and ammonium hydroxide, but practically insoluble in alcohol [2] [3]. Its molecular weight is 206.50 g/mol (anhydrous) or 296.59 g/mol (pentahydrate), and its density is 2.56 g/cm³ [3]. The compound is isostructural with its sulfate analogue, copper(II) sulfate pentahydrate, but exhibits distinct thermal decomposition behavior and crystal-chemical properties due to the presence of selenium [4] [5].

Crystallography Isostructural with sulfate but with expanded cell parameters for Se(VI)
Thermal studies Divergent decomposition to oxoselenite, not dolerophanite
Materials synthesis Precursor for Cu₂OSeO₃ skyrmion host via controlled thermolysis

Cupric Selenate Irreplaceability


Although cupric selenate pentahydrate is isotypic with copper sulfate pentahydrate, their structural similarities do not translate to functional equivalence [1]. The Jahn–Teller distortion in CuSeO₄·5H₂O is quantitatively less pronounced than in CuSO₄·5H₂O, with an average Se–O bond length of 1.640 Å versus the corresponding S–O bond length [1]. More critically, their thermal decomposition pathways diverge fundamentally: copper sulfate yields the stable dolerophanite phase (CuSO₄·CuO), whereas copper selenate decomposes to the oxoselenite CuSeO₃·CuO, with only a narrow temperature window for potential oxyselenate formation [2]. Substituting sodium selenate for cupric selenate fails where the copper(II) center is essential—for example, in applications requiring the Jahn–Teller active Cu²⁺ ion for specific coordination geometry, magnetic properties, or redox behavior. In aquatic toxicity contexts, copper dominates the toxicity profile rather than selenium, meaning cupric selenate cannot be hazard-assessed by extrapolating from sodium selenate data [3]. These divergent properties mandate compound-specific selection.

Jahn–Teller mismatch

Distortion magnitude is attenuated relative to sulfate; Cu²⁺ coordination geometry differs, limiting magnetic and electronic substitution.

Thermal pathway divergence

Heating yields oxoselenite instead of stable dolerophanite; sulfate-based thermal protocols may not transfer.

Copper-driven toxicity profile

Toxicity is dominated by Cu²⁺, not selenate; sodium selenate cannot substitute in aquatic hazard evaluations.

Cupric Selenate Differentiation Evidence


Jahn–Teller Distortion: Selenate vs. Sulfate

Single-crystal X-ray diffraction analysis reveals that the Jahn–Teller distortion of the CuO₂(H₂O)₄ 'octahedra' in cupric selenate pentahydrate is slightly less pronounced than in its sulfate analogue [1]. This attenuation arises from the larger ionic radius and different electronegativity of Se(VI) versus S(VI), which modifies the crystal field experienced by the Cu²⁺ center.

Jahn–Teller distortion
Head-to-head
Attenuated; Se–O ~1.640 Å vs S–O ~1.47 Å
Supports magnetostructural correlation studies
Single-crystal X-ray diffraction; room temp.
crystallography coordination chemistry Jahn–Teller effect

Thermal Decomposition: Oxoselenite vs. Dolerophanite

While thermal decomposition of copper hydroxysulfates and sulfates is well known to afford the stable dolerophanite phase (CuSO₄·CuO), the present study demonstrates that copper hydroxyselenate and selenate (CuSeO₄·5H₂O) lead instead to the oxoselenite CuSeO₃·CuO upon heating [1]. The formation of oxyselenate (CuSeO₄·CuO) is only evidenced in a restricted temperature range that depends on the crystallinity of the precursor compound [1].

Thermal decomposition
Cross-study comparable
CuSeO₄ → oxoselenite; CuSO₄ → dolerophanite
Thermal pathway selection matters
Transient oxyselenate in narrow T window
thermal analysis thermogravimetry solid-state chemistry

Acute Toxicity Ranking: Selenate vs. Selenite

In standardized 96-hour acute toxicity tests with Colorado squawfish larvae, the rank order of toxicity of individual inorganics from most to least toxic was: copper > zinc > selenite > selenate [1]. This ranking places selenate as the least toxic among the four contaminants tested. The same rank order was observed across multiple endangered fish species, confirming that the Se(VI) oxidation state in selenate confers lower acute toxicity compared to the Se(IV) state in selenite [1].

Acute toxicity rank
Head-to-head
Rank: copper > zinc > selenite > selenate
Selenate is least acutely toxic in tested set
96-h fish larvae LC₅₀; endangered species
ecotoxicology selenium speciation hazard assessment

Precursor for Skyrmion Host Cu₂OSeO₃

Cu₂OSeO₃ is the first insulating compound demonstrated to host a complex three-dimensional magnetic structure with a skyrmion lattice, a topological spin texture of high interest for spintronic data storage applications [1]. Cupric selenate (CuSeO₄) can serve as a precursor for the synthesis of this technologically relevant material. The thermal decomposition of CuSeO₄·5H₂O yields CuSeO₃·CuO (oxoselenite), which provides a pathway toward the targeted Cu₂OSeO₃ stoichiometry under controlled conditions.

Skyrmion precursor
Class-level inference
CuSeO₄·5H₂O → CuSeO₃·CuO pathway
Precursor route to Cu₂OSeO₃ skyrmion host
Reported phase purity; further validation needed
multiferroic materials skyrmion magnetic materials

Unit Cell Comparison: Selenate vs. Sulfate

Single-crystal X-ray diffraction of hydrothermally grown CuSeO₄·H₂O and CuSO₄·H₂O reveals systematic differences in unit cell parameters due to the larger ionic radius of Se(VI) versus S(VI) [1]. Both compounds crystallize in space group P-1 with Z = 2, but the selenate exhibits expanded cell dimensions and altered interaxial angles.

Unit cell parameters
Head-to-head
Δa +1.8%, Δb +6.9%; angular shifts up to ~5°
Structural modeling requires selenate-specific data
Single-crystal XRD; P-1 space group
crystallography X-ray diffraction structure-property relationships

Aqueous Solubility

Cupric selenate pentahydrate exhibits an aqueous solubility of 17.9 g per 100 g H₂O at 15°C [1]. This solubility value defines the practical concentration limits for solution-based applications and provides a benchmark for comparing dissolution behavior with related salts.

Aqueous solubility
Class-level inference
17.9 g/100 g H₂O at 15°C
Half the solubility of sulfate analogue
Equilibrium solubility; source review recommended
solubility physical chemistry formulation

Cupric Selenate Application Scenarios


Black Coloring for Copper Alloys

Cupric selenate is specifically documented for use in coloring copper and copper alloys black [1]. This application leverages the unique reactivity of the compound with metallic copper surfaces, producing a durable black finish distinct from the blue-green patinas typically obtained with copper sulfate or other copper salts. The compound's weak oxidizing power [2] facilitates controlled surface reactions without aggressive corrosion. Procurement of cupric selenate is indicated for metal finishing operations requiring consistent, high-quality black coloration on copper substrates where alternative blackening agents may yield inferior color uniformity or adhesion.

Skyrmion Host Cu₂OSeO₃ Synthesis

As detailed in Section 3, cupric selenate serves as a precursor for synthesizing Cu₂OSeO₃, a technologically significant multiferroic material that hosts a skyrmion lattice—a topologically protected spin texture with potential applications in next-generation magnetic data storage and spintronic devices [3]. The thermal decomposition of CuSeO₄·5H₂O provides a defined pathway to CuSeO₃·CuO (oxoselenite), which can be further processed to the target Cu₂OSeO₃ phase. Researchers in condensed matter physics and materials science should procure cupric selenate for controlled synthesis of phase-pure Cu₂OSeO₃ samples for neutron scattering studies, magnetic characterization, and device prototyping.

Magnetostructural Studies of Jahn–Teller Systems

The attenuated Jahn–Teller distortion in CuSeO₄·5H₂O compared to CuSO₄·5H₂O, as quantified by X-ray diffraction [4], makes cupric selenate a valuable model compound for studying ligand-field effects on Cu²⁺ coordination geometry. Researchers investigating magnetostructural correlations, electron paramagnetic resonance of exchange-coupled Cu²⁺ dimers, or the role of counterion size in dictating crystal field splitting can utilize cupric selenate as a selenium-containing analogue that preserves the overall crystal structure while subtly modifying the metal-ligand bond lengths and angular distortions. This enables systematic structure-property investigations not possible with sulfate salts alone.

Selenium Speciation and Mixture Toxicity

The established toxicity ranking (copper > zinc > selenite > selenate) [5] positions cupric selenate as a key compound for controlled ecotoxicology experiments investigating mixture toxicity, speciation-dependent bioavailability, and the relative contributions of copper and selenium to overall hazard. Unlike sodium selenate, cupric selenate introduces the confounding variable of toxic copper(II) ions, making it essential for studies that aim to deconvolute the effects of metal cations versus oxoanions in environmental mixtures. Researchers conducting aquatic toxicology assessments, particularly with endangered fish species or in contexts relevant to mining-impacted watersheds, should procure cupric selenate as a defined selenium source that more accurately reflects real-world co-occurrence of copper and selenium in contaminated environments.

Application
Selection Property
Validation Focus
Copper alloy black coloring
Copper surface reactivity
Color uniformity and adhesion testing
Cu₂OSeO₃ skyrmion host synthesis
Defined thermal decomposition pathway
Phase purity and magnetic characterization
Magnetostructural Jahn–Teller studies
Attenuated distortion compared to sulfate
Cu²⁺ coordination geometry and ligand-field effects
Selenium speciation & mixture toxicity
Selenate oxidation state and Cu²⁺ contribution
Aquatic toxicity endpoints and speciation-dependent bioavailability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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